molecular formula C23H30N6O4 B2858403 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1021025-58-0

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2858403
CAS No.: 1021025-58-0
M. Wt: 454.531
InChI Key: LCEUJHQPQWCIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold frequently utilized in kinase inhibitor design. Key structural attributes include:

  • Azepane substitution: A seven-membered saturated ring (azepan-1-yl) at the 4-position of the pyrazolo-pyrimidine core, which may enhance solubility and modulate target binding through conformational flexibility .
  • Ethyl-linked trimethoxybenzamide: A 3,4,5-trimethoxy-substituted benzamide group connected via an ethyl chain to the pyrazolo-pyrimidine’s nitrogen.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-31-18-12-16(13-19(32-2)20(18)33-3)23(30)24-8-11-29-22-17(14-27-29)21(25-15-26-22)28-9-6-4-5-7-10-28/h12-15H,4-11H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEUJHQPQWCIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]Pyrimidine Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This yields 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for subsequent functionalization.

Reaction Conditions

  • Reactants : 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq)
  • Solvent : Ethanol (20 mL/g substrate)
  • Temperature : Reflux (78°C, 6 h)
  • Yield : 72%

Azepane Substitution at Position 4

The chloro group at position 4 undergoes nucleophilic aromatic substitution with azepane in the presence of a palladium catalyst.

Procedure

  • Charge 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and azepane (2.5 eq) in N,N-dimethylformamide (DMF).
  • Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).
  • Heat at 110°C for 12 h under nitrogen.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyrimidine-H), 4.20 (br s, 1H, NH), 3.55–3.62 (m, 4H, azepane CH₂), 1.80–1.89 (m, 8H, azepane CH₂).
  • Yield : 68%

Amidation with 3,4,5-Trimethoxybenzamide

Activation of 3,4,5-Trimethoxybenzoic Acid

The carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester for efficient coupling:

  • Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) and NHS-TFA (1.2 eq) in dichloromethane.
  • Stir at 25°C for 4 h.
  • Isolate the NHS ester via filtration (yield: 86%).

Coupling with Ethylamine Intermediate

The NHS ester reacts with the primary amine of the ethyl linker under mild conditions:

Procedure

  • Combine NHS-activated 3,4,5-trimethoxybenzoate (1.0 eq) and 2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine (1.2 eq) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
  • Stir at 25°C for 12 h.
  • Purify by recrystallization (ethanol/water 3:1).

Analytical Data

  • Melting Point : 214–216°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.70 (s, 1H, pyrimidine-H), 7.38 (s, 2H, aromatic), 6.97 (t, 1H, NH), 4.15 (q, 2H, CH₂NH), 3.88 (s, 9H, OCH₃), 3.50–3.60 (m, 4H, azepane CH₂), 1.75–1.85 (m, 8H, azepane CH₂).
  • Yield : 74%

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization for Key Steps

Step Reagents/Conditions Yield (%)
Pyrimidine core Formamidine acetate, EtOH 72
Azepane substitution Pd(OAc)₂/Xantphos, DMF 68
Ethyl linker addition K₂CO₃, CH₃CN 65
Amidation NHS-TFA, DIPEA 74

Table 2. Spectroscopic Characterization

Compound 1H NMR (δ, DMSO-d6) IR (cm⁻¹)
4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 8.71 (s, 1H), 3.55–3.62 (m, 4H), 1.80–1.89 (m, 8H) 3100 (NH), 1600 (C=N)
Final product 8.70 (s, 1H), 7.38 (s, 2H), 3.88 (s, 9H) 1734 (C=O), 1216 (OCH₃)

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Differences :

  • Core Substitution: The azepane group in the target compound is replaced by an amino (-NH2) group at the pyrazolo-pyrimidine’s 4-position.
  • Side Chain: Example 53 features a fluorinated chromenone-ethyl side chain and a benzenesulfonamide group, contrasting with the trimethoxybenzamide in the target compound.
  • Physicochemical Properties :
Property Target Compound Example 53
Melting Point (°C) Not reported 175–178
Molecular Mass (g/mol) Not reported 589.1

The azepane and trimethoxy groups in the target compound likely improve membrane permeability compared to Example 53’s polar sulfonamide .

Comparison with N-Substituted Pyrazolo[3,4-d]pyrimidinone Derivatives ()

Comparison with Thio-Linked Pyrazolo[3,4-d]pyrimidine Derivatives ()

Comparison with N-(2-{[1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzamide ()

Key Distinctions :

  • Substituent Position : The target compound’s azepane is at the 4-position, whereas ’s analog has a 4-methoxyphenyl group at the 1-position and a methyl group at the 6-position.
  • Linker and Terminal Group: uses an aminoethyl linker and a simple benzamide, lacking the trimethoxy substitution. This may reduce steric hindrance compared to the target compound’s bulkier 3,4,5-trimethoxybenzamide .

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activity and therapeutic applications. This compound is characterized by its unique structural features, which include a pyrazolo-pyrimidine moiety and a trimethoxybenzamide group. Understanding its biological activity is essential for exploring its potential in drug development.

Structure and Composition

The molecular formula of this compound is represented as:

C20H26N6O3C_{20}H_{26}N_{6}O_{3}

This compound features several functional groups that contribute to its reactivity and interaction with biological targets.

Physical Properties

PropertyValue
Molecular Weight386.45 g/mol
SolubilitySoluble in DMSO
Boiling PointNot specified

Research indicates that this compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction plays a crucial role in regulating the cell cycle and has implications in cancer therapy. The compound's ability to inhibit CDK2 suggests it may be effective in controlling cell proliferation in various cancer types.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, modifications to the pyrazolo-pyrimidine structure have resulted in enhanced potency against cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Potential

Emerging research highlights the antimicrobial properties of related compounds. For example, derivatives of pyrazolo-pyrimidine have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with essential metabolic pathways.

Case Study 1: Anticancer Properties

In a study published in MDPI, researchers synthesized several derivatives of pyrazolo-pyrimidine and assessed their cytotoxic effects on breast cancer cell lines. The results indicated that specific modifications to the benzamide portion significantly increased the compounds' efficacy against MCF-7 cells (IC50 = 15 µM) compared to controls .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The study reported that certain analogs demonstrated MIC values as low as 8 µg/mL, indicating potent antibacterial activity .

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s pyrazolo[3,4-d]pyrimidine core and aromatic substituents (3,4,5-trimethoxybenzamide and azepane) are critical for its activity. The methoxy groups enhance solubility and membrane permeability, while the azepane moiety may facilitate interactions with hydrophobic pockets in target enzymes like protein kinases . Structural analogs with similar cores exhibit anticancer and antimicrobial properties due to their ability to disrupt kinase signaling pathways .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically employed:

Core formation : Cyclize precursors (e.g., aminopyrazoles with carbonyl derivatives) under acidic/basic conditions to generate the pyrazolo[3,4-d]pyrimidine core .

Substituent introduction : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the azepane and 3,4,5-trimethoxybenzamide groups .

Optimization : Adjust solvents (e.g., DMF or ethanol), catalysts (e.g., Pd/C), and temperatures (60–120°C) to improve yield (typically 40–70%) .

Q. How can researchers resolve contradictions in biological activity data across analogs?

Discrepancies often arise from substituent variations. For example:

  • Electron-withdrawing groups (e.g., -CF3) on the benzamide moiety enhance kinase inhibition but reduce solubility .
  • Azepane vs. piperidine : Azepane’s larger ring improves binding to flexible enzyme pockets but may increase off-target effects .
    Methodological Approach :
  • Perform comparative molecular docking studies (e.g., using AutoDock Vina) to map binding interactions.
  • Validate with enzymatic assays (e.g., kinase inhibition IC50) and cellular models (e.g., antiproliferative activity in lymphoma cells) .

Q. What strategies optimize stability for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., methoxy) with labile esters to improve bioavailability .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and reduce metabolic degradation .
  • Metabolic profiling : Conduct LC-MS/MS studies with liver microsomes to identify vulnerable sites (e.g., azepane oxidation) .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

Scaffold diversification : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, heterocyclic) at the 4-position of the pyrimidine ring .

Functional assays : Test inhibition against a kinase panel (e.g., BTK, EGFR) and correlate with computational models (e.g., QSAR).

Data integration : Use machine learning (e.g., Random Forest) to predict activity cliffs and prioritize synthetic targets .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

  • Intermediate purification : Employ flash chromatography or preparative HPLC after each step to remove byproducts .
  • Catalyst screening : Test palladium/copper catalysts for coupling steps; XPhos ligand systems often improve efficiency .

Q. What analytical techniques confirm structural integrity?

  • NMR : 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., m/z 497.2152 [M+H]+) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Key Research Gaps

  • Mechanistic elucidation : Limited data on off-target kinase interactions and resistance mechanisms.
  • In vivo efficacy : Few studies assess pharmacokinetics in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.